molecular formula C11H14O2 B1404212 4-(Cyclopropylmethoxy)-2-methylphenol CAS No. 1243458-19-6

4-(Cyclopropylmethoxy)-2-methylphenol

Cat. No. B1404212
M. Wt: 178.23 g/mol
InChI Key: DBEQHZFJJHKYET-UHFFFAOYSA-N
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Description

“4-(Cyclopropylmethoxy)-2-methylphenol” is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.20 g/mol . The IUPAC name for this compound is 4-(cyclopropylmethoxy)phenol .


Molecular Structure Analysis

The molecular structure of “4-(Cyclopropylmethoxy)-2-methylphenol” can be represented by the canonical SMILES string: C1CC1COC2=CC=C(C=C2)O . This indicates that the compound contains a cyclopropylmethoxy group attached to a phenol group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(Cyclopropylmethoxy)-2-methylphenol” are not available, general reactions of similar compounds have been studied . These reactions often involve redox processes and the formation of reactive intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Cyclopropylmethoxy)-2-methylphenol” include a molecular weight of 164.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 29.5 Ų .

Scientific Research Applications

Synthesis and Optimization Processes

  • The synthesis and optimization of cyclopropanation processes involving derivatives of eugenol, such as 4-((2,2-dichlorocyclopropyl)methyl)-2-methoxyphenol, have been studied, focusing on optimizing reaction conditions for higher yields (Bouali et al., 2013).

Antioxidant and Biological Activities

  • Research on derivatives of eugenol, including compounds similar to 4-(Cyclopropylmethoxy)-2-methylphenol, has demonstrated significant antioxidant properties and potential for use in adjuvant experimental cancer treatments (Mastelić et al., 2008).

Environmental and Bioremediation Studies

  • Studies have explored the use of microorganisms for the bioremediation of environmental contaminants like 4-nonylphenol, indicating the potential for biotransformation of related compounds (López-Pacheco et al., 2019).

Analytical Chemistry Applications

  • In the field of analytical chemistry, electrochemical sensors have been developed for the determination of herbicides and their metabolites, including compounds structurally related to 4-(Cyclopropylmethoxy)-2-methylphenol (Rahemi et al., 2015).

Studies on Free Radical Intermediates

  • The investigation of free radical intermediates in the oxidation of phenol compounds, including those related to 4-(Cyclopropylmethoxy)-2-methylphenol, has implications in understanding their biochemical and toxicological behavior (Valoti et al., 1989).

Safety And Hazards

Specific safety and hazard information for “4-(Cyclopropylmethoxy)-2-methylphenol” is not available in the current resources .

properties

IUPAC Name

4-(cyclopropylmethoxy)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEQHZFJJHKYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-2-methylphenol

CAS RN

1243458-19-6
Record name 4-(cyclopropylmethoxy)-2-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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